molecular formula C17H17FN4O B12242662 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole

Cat. No.: B12242662
M. Wt: 312.34 g/mol
InChI Key: BKGQNIFIZIQWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is a fluorinated heterocyclic compound. It contains a benzisoxazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole involves several steps. One common method starts with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times . The structure of the synthesized compounds is confirmed by NMR and mass spectra .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using similar methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation/Sulfonylation: Acyl chloride or sulfonyl chloride in the presence of a base.

    N-Alkylation: Alkyl chloride or bromide in the presence of a base.

Major Products

The major products formed from these reactions include acylated, sulfonylated, and N-alkylated derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole is unique due to its specific fluorinated benzisoxazole structure, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

6-fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C17H17FN4O/c1-11-19-7-4-16(20-11)22-8-5-12(6-9-22)17-14-3-2-13(18)10-15(14)23-21-17/h2-4,7,10,12H,5-6,8-9H2,1H3

InChI Key

BKGQNIFIZIQWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.